molecular formula C11H20N2O3 B1470517 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid CAS No. 1518942-63-6

2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid

Cat. No. B1470517
CAS RN: 1518942-63-6
M. Wt: 228.29 g/mol
InChI Key: FQSNFTBIVFZBMV-UHFFFAOYSA-N
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Description

“2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid” (ECPA) is a novel compound that belongs to the class of N-substituted piperidines. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A specific synthesis method for a similar compound involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of ECPA consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of a similar compound, 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetate, is C12H20NO4 .


Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . Protodeboronation of alkyl boronic esters is a notable reaction involving piperidine derivatives .

Scientific Research Applications

Drug Design and Pharmacological Synthesis

Piperidine derivatives, such as the compound , are integral in the pharmaceutical industry. They are present in over twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for the synthesis of various biologically active piperidines, which can lead to the development of new medications.

Biological Activity Modulation

The piperidine moiety is known to play a significant role in modulating biological activity. It’s often incorporated into molecules that interact with biological targets, potentially altering their function or expression . This makes it valuable for research into disease mechanisms and therapeutic interventions.

Chemical Linker for PROTACs

The compound’s structure is suitable for use as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic approach that targets proteins for degradation . The compound’s functional groups allow for rapid conjugation with other molecules, making it a versatile tool in PROTAC design.

Antimicrobial Research

Piperidine derivatives have shown promise in antimicrobial research. They have been evaluated for their efficacy against various bacterial strains, demonstrating significant antibacterial activity . This suggests potential applications in developing new antibiotics or antiseptics.

Safety and Handling in Laboratory Settings

The compound’s safety profile is essential for handling in research environments. It is considered hazardous and requires appropriate precautions, such as wearing protective gear and ensuring proper ventilation during use . Understanding its safety parameters is crucial for laboratory applications.

Organic Synthesis Methodologies

The compound can be used in organic synthesis, providing a pathway to create a variety of piperidine-based structures. It can be involved in reactions such as cyclization, annulation, and multicomponent reactions, contributing to the synthesis of complex organic molecules .

Safety and Hazards

A similar compound, 1-BOC-Piperidin-4-yl acetic acid, is known to cause serious eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-[1-[2-(ethylamino)-2-oxoethyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-2-12-10(14)8-13-5-3-9(4-6-13)7-11(15)16/h9H,2-8H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSNFTBIVFZBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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